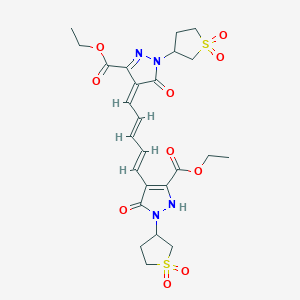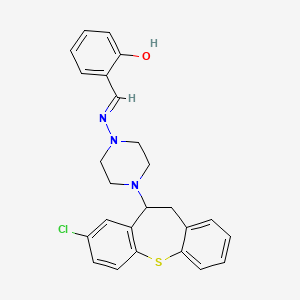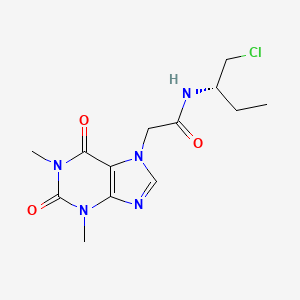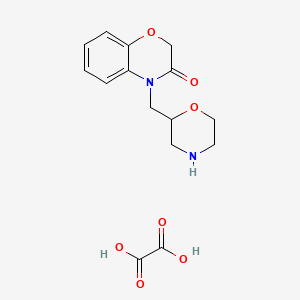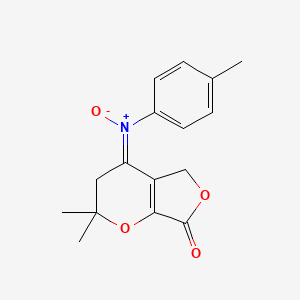
1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine is a complex organic compound that belongs to the class of pyrazoloazepines This compound is characterized by its unique structure, which includes a fused ring system with both pyrazole and azepine moieties
Méthodes De Préparation
The synthesis of 1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of acetic anhydride and pyridine under reflux conditions for a couple of hours . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include acetic anhydride, pyridine, and sodium borohydride.
Applications De Recherche Scientifique
1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the inhibition of certain enzymes.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting this enzyme complex, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. This makes it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine can be compared with other pyrazoloazepine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine These compounds share similar structural features but differ in their specific ring systems and functional groups. The unique structure of this compound contributes to its distinct chemical properties and biological activities .
Propriétés
Numéro CAS |
85008-85-1 |
|---|---|
Formule moléculaire |
C27H21N3 |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
3,5-diphenyl-3,4,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaene |
InChI |
InChI=1S/C27H21N3/c1-3-11-19(12-4-1)26-25-21-15-7-9-17-23(21)28-24-18-10-8-16-22(24)27(25)30(29-26)20-13-5-2-6-14-20/h1-18,25,27-28H |
Clé InChI |
QRRLOHLTSQNEFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C3C2C4=CC=CC=C4NC5=CC=CC=C35)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



